molecular formula C16H18N2O B2804230 2-((3-Oxo-5-propylcyclohex-1-enyl)amino)benzenecarbonitrile CAS No. 1022331-94-7

2-((3-Oxo-5-propylcyclohex-1-enyl)amino)benzenecarbonitrile

Cat. No.: B2804230
CAS No.: 1022331-94-7
M. Wt: 254.333
InChI Key: YUFWPDCQWPDFDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((3-Oxo-5-propylcyclohex-1-enyl)amino)benzenecarbonitrile is an organic compound with the molecular formula C16H18N2O It is characterized by a cyclohexene ring substituted with a propyl group and an oxo group, which is further connected to an amino group and a benzenecarbonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-Oxo-5-propylcyclohex-1-enyl)amino)benzenecarbonitrile typically involves the following steps:

    Formation of the Cyclohexene Ring: The cyclohexene ring can be synthesized through a Diels-Alder reaction between a diene and a dienophile.

    Introduction of the Propyl Group: The propyl group can be introduced via alkylation reactions using propyl halides under basic conditions.

    Oxidation to Form the Oxo Group: The oxo group can be introduced through oxidation reactions using reagents such as potassium permanganate or chromium trioxide.

    Amination: The amino group can be introduced through nucleophilic substitution reactions using amines.

    Formation of the Benzenecarbonitrile Moiety: The benzenecarbonitrile moiety can be synthesized through a nucleophilic aromatic substitution reaction involving a halobenzene and a cyanide source.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexene ring and the propyl group.

    Reduction: Reduction reactions can occur at the oxo group, converting it to a hydroxyl group.

    Substitution: The amino group and the benzenecarbonitrile moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Amines, halides, and cyanide sources under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted benzenes and cyclohexenes.

Scientific Research Applications

2-((3-Oxo-5-propylcyclohex-1-enyl)amino)benzenecarbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-((3-Oxo-5-propylcyclohex-1-enyl)amino)benzenecarbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interaction with Receptors: Modulating receptor activity to influence cellular signaling.

    DNA Intercalation: Interacting with DNA to affect gene expression and cellular function.

Comparison with Similar Compounds

Similar Compounds

  • 2-((3-Oxo-5-methylcyclohex-1-enyl)amino)benzenecarbonitrile
  • 2-((3-Oxo-5-ethylcyclohex-1-enyl)amino)benzenecarbonitrile
  • 2-((3-Oxo-5-butylcyclohex-1-enyl)amino)benzenecarbonitrile

Uniqueness

2-((3-Oxo-5-propylcyclohex-1-enyl)amino)benzenecarbonitrile is unique due to the specific substitution pattern on the cyclohexene ring and the presence of both an amino group and a benzenecarbonitrile moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-[(3-oxo-5-propylcyclohexen-1-yl)amino]benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O/c1-2-5-12-8-14(10-15(19)9-12)18-16-7-4-3-6-13(16)11-17/h3-4,6-7,10,12,18H,2,5,8-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUFWPDCQWPDFDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CC(=CC(=O)C1)NC2=CC=CC=C2C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.